
Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This compound is known for its role in medicinal chemistry, particularly in the development of drugs targeting the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-cyclopropylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and reproducible process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals[][3].
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, leading to altered neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence the activity of GABA and glutamate receptors .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related analogues.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
Tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to interact with distinct molecular targets in the central nervous system. Its cyclopropylethylamino group provides a unique steric and electronic environment, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C15H28N2O2 |
|---|---|
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-cyclopropylethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-13(8-11-17)16-9-6-12-4-5-12/h12-13,16H,4-11H2,1-3H3 |
Clave InChI |
JURFNJQZXPIDNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)NCCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
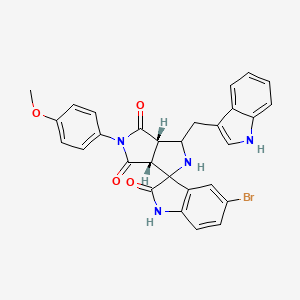
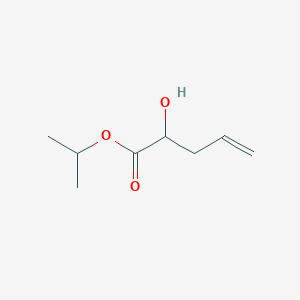

![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
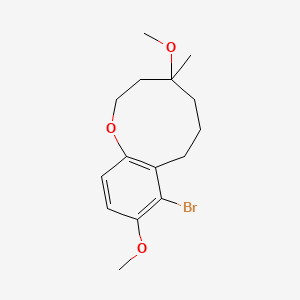
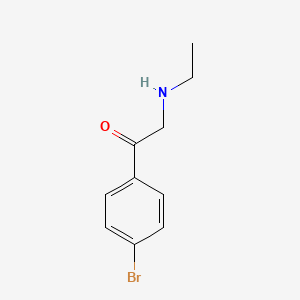
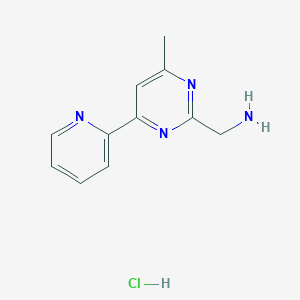
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)

![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12635705.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)
